molecular formula C15H18N2O3 B1398547 Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate CAS No. 1042693-50-4

Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate

Cat. No. B1398547
CAS RN: 1042693-50-4
M. Wt: 274.31 g/mol
InChI Key: KVDGVIDOAVMYIX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known for their diverse biological effects .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including this compound, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered 1,3,4-oxadiazole ring substituted with a tert-butylphenyl group and an ethyl carboxylate group .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles are diverse and can lead to a variety of functionalized derivatives . The specific reactions of this compound are not detailed in the available literature.

Advantages and Limitations for Lab Experiments

One advantage of using EBOC in laboratory experiments is its low toxicity profile, which makes it a safe compound to work with. EBOC is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using EBOC is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on EBOC. One direction is to investigate its potential as an anti-cancer agent in clinical trials. Another direction is to explore its use in organic electronics, particularly in the development of high-performance OLEDs. Additionally, further research is needed to fully understand the mechanism of action of EBOC and its potential applications in other fields, such as materials science and drug delivery.

Scientific Research Applications

EBOC has been widely studied for its potential applications in various fields, including materials science, medicinal chemistry, and organic electronics. In materials science, EBOC has been used as a building block for the synthesis of novel polymers with unique properties. In medicinal chemistry, EBOC has been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies. In organic electronics, EBOC has been used as a hole-transporting material in organic light-emitting diodes (OLEDs), which has resulted in improved device performance.

properties

IUPAC Name

ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-5-19-14(18)13-16-12(17-20-13)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDGVIDOAVMYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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